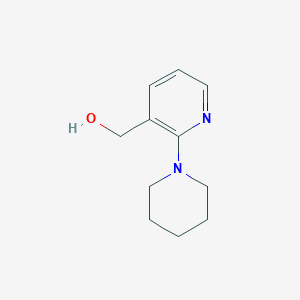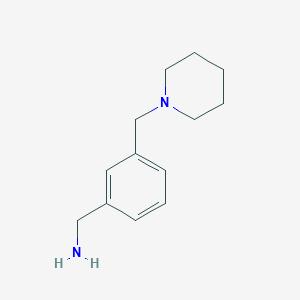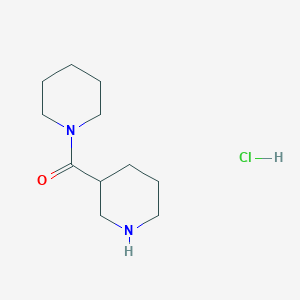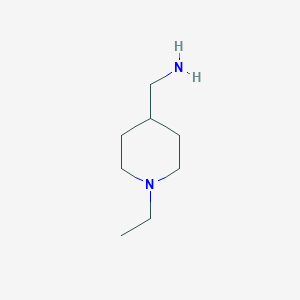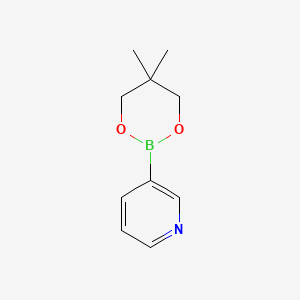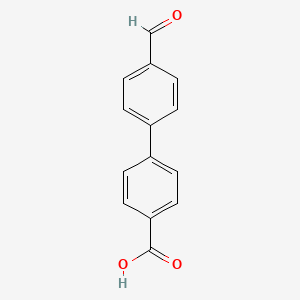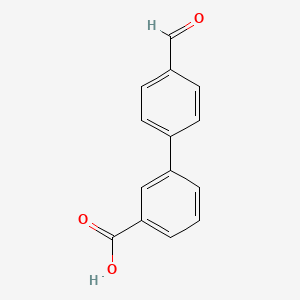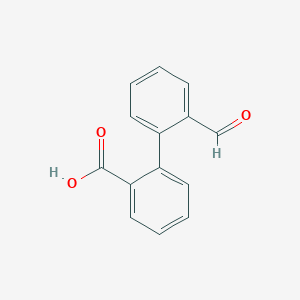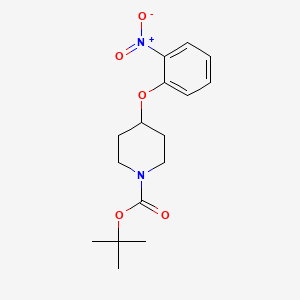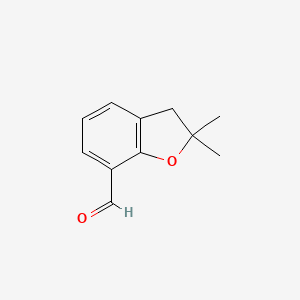
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
Übersicht
Beschreibung
The compound of interest, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives are known for their diverse biological activities and their utility in various chemical syntheses.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to generate chloromethylene furans, which can then rearrange into benzofuran carbaldehydes under mild acidic conditions . Another approach is the Friedländer condensation reaction, which has been used to synthesize a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives . These methods highlight the versatility and reactivity of benzofuran and its derivatives in organic synthesis.
Molecular Structure Analysis
While the specific molecular structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is not detailed in the provided papers, related compounds have been studied. For instance, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, a compound containing a pyridine ring and an oximate group, has been characterized. It features a dimeric structure with a row of five fused rings and indium atoms adopting a distorted trigonal bipyramidal geometry . Similarly, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde has been elucidated, showing intramolecular hydrogen bonding and intermolecular π-π stacking . These studies provide insights into the structural aspects of related heterocyclic carbaldehydes.
Chemical Reactions Analysis
Benzofuran derivatives participate in a variety of chemical reactions due to their reactive sites. The synthesis methods mentioned earlier involve condensation reactions, which are common in forming benzofuran rings . The presence of functional groups such as carbaldehyde allows for further chemical transformations, making these compounds suitable for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds and π-π stacking interactions can affect the compound's melting point, solubility, and crystal packing . The electronic properties, such as absorption and emission spectra, can be studied using spectroscopic methods and density functional theory (DFT) calculations . These properties are crucial for the application of benzofuran derivatives in materials science and pharmaceutical chemistry.
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Organic Synthesis
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde plays a role in eco-friendly organic chemical methodologies. Its structure is utilized in the synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles, which are synthesized under green conditions such as grinding techniques and solvent-free processes. This approach is significant in developing environmentally friendly organic synthesis methods (Abdel-Aziem, El-Sawy, & Kirsch, 2020).
Chemical Transformations and Synthesis
The compound is involved in the preparation of highly functionalized benzofurans, which are important in various chemical transformations. The base-catalyzed condensation of o-hydroxyphenones with dichloroethylene leads to the formation of chloromethylene furans, which can be rearranged into benzofuran carbaldehydes. This process is key in the synthesis of biologically active compounds (Schevenels & Markó, 2012).
Polymer Research
In polymer science, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde derivatives are used in polyaddition reactions with metal complexes. These reactions lead to the formation of various polymers, indicating its utility in the field of polymer chemistry and materials science (Maślińska-Solich, Macionga, & Turczyn, 1995).
Antimicrobial Activity
This compound also finds applications in medicinal chemistry, particularly in the synthesis of derivatives with potential antimicrobial properties. For instance, solvent-free synthesis of specific derivatives of this compound and their subsequent in vitro testing for antimicrobial activity highlights its importance in drug discovery (Ashok, Sidda, Vijaya Lakshmi, & Ganesh, 2014).
Novel Heterocycles Synthesis
Further, it serves as a precursor in the synthesis of novel heterocycles, which are important in the development of new chemical entities for various applications, including pharmaceuticals (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde are used in high-performance liquid chromatography (HPLC) for the determination of specific compounds during synthesis. This application is crucial for quality control in chemical synthesis (Fen, 2010).
Safety And Hazards
This compound may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled. In case of contact with eyes, flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid. In case of skin contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKYVFOYQUSRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383693 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
CAS RN |
38002-88-9 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

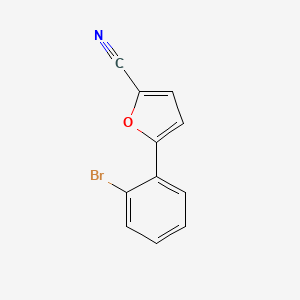
![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)
![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)
